molecular formula C14H14F2O6 B13055322 ((2R,4S)-5-Acetoxy-3,3-difluoro-4-hydroxytetrahydrofuran-2-YL)methyl benzoate

((2R,4S)-5-Acetoxy-3,3-difluoro-4-hydroxytetrahydrofuran-2-YL)methyl benzoate

Cat. No.: B13055322
M. Wt: 316.25 g/mol
InChI Key: XOKHQRLWGDARKH-ILWADHIDSA-N
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Description

The compound ((2R,4S)-5-Acetoxy-3,3-difluoro-4-hydroxytetrahydrofuran-2-yl)methyl benzoate is a highly functionalized tetrahydrofuran derivative. Its structure features:

  • A tetrahydrofuran ring with stereochemical specificity (2R,4S configuration).
  • Acetoxy (CH₃COO-) and hydroxyl (-OH) groups at positions 5 and 4, respectively.
  • 3,3-Difluoro substitution on the tetrahydrofuran ring.
  • A methyl benzoate group at position 2.

This compound is likely a synthetic intermediate for nucleoside analogs or bioactive molecules, given the structural resemblance to antiviral or anticancer agents (e.g., PSI-6130 derivatives in ) . The benzoate and acetoxy groups enhance lipophilicity, while fluorine atoms modulate electronic properties and metabolic stability.

Properties

Molecular Formula

C14H14F2O6

Molecular Weight

316.25 g/mol

IUPAC Name

[(2R,4S)-5-acetyloxy-3,3-difluoro-4-hydroxyoxolan-2-yl]methyl benzoate

InChI

InChI=1S/C14H14F2O6/c1-8(17)21-13-11(18)14(15,16)10(22-13)7-20-12(19)9-5-3-2-4-6-9/h2-6,10-11,13,18H,7H2,1H3/t10-,11+,13?/m1/s1

InChI Key

XOKHQRLWGDARKH-ILWADHIDSA-N

Isomeric SMILES

CC(=O)OC1[C@@H](C([C@H](O1)COC(=O)C2=CC=CC=C2)(F)F)O

Canonical SMILES

CC(=O)OC1C(C(C(O1)COC(=O)C2=CC=CC=C2)(F)F)O

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

  • The synthesis often starts from a protected tetrahydrofuran derivative or a sugar analog such as a ribofuranose derivative.
  • Introduction of fluorine atoms at the 3-position is achieved via electrophilic fluorination or nucleophilic substitution using reagents like diethylaminosulfur trifluoride (DAST) or related fluorinating agents.
  • The difluorination step is critical and requires low temperature and anhydrous conditions to avoid side reactions.

Installation of Acetoxy and Hydroxyl Groups

  • The 5-position hydroxyl group is selectively acetylated using acetic anhydride in the presence of a base such as pyridine.
  • Protection of other hydroxyl groups may be done using benzyl or silyl protecting groups to prevent undesired reactions.
  • The 4-hydroxyl group remains free or protected temporarily, depending on the synthetic sequence.

Formation of Methyl Benzoate Moiety

  • The benzoate ester is introduced via esterification of the primary alcohol at the 2-position.
  • This is typically achieved by reacting the corresponding alcohol with benzoyl chloride or benzoic acid derivatives in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) or using acid chlorides with pyridine as a base.
  • Reaction conditions such as temperature (0–25°C) and solvent choice (anhydrous dichloromethane or acetonitrile) are optimized to maximize yield and stereochemical integrity.

Stereochemical Control

  • The stereochemistry at the 2R and 4S positions is controlled by the choice of starting material and reaction conditions.
  • Use of chiral auxiliaries or catalysts may be employed to ensure the correct configuration.
  • Monitoring by chiral HPLC or NMR spectroscopy confirms stereochemical purity.

Typical Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Fluorination at 3-position DAST or Selectfluor Anhydrous DCM/MeCN -78°C to 0°C 70-85 Requires dry, inert atmosphere
Acetylation of 5-OH Acetic anhydride, pyridine DCM or pyridine 0–25°C 80-90 Selective acetylation
Protection of hydroxyl groups Benzyl bromide, NaH or TBDMS-Cl DMF or THF 0–25°C 75-85 Protecting groups stable under fluorination
Esterification (benzoate) Benzoyl chloride, pyridine or DCC coupling DCM or acetonitrile 0–25°C 70-88 Controlled to avoid racemization

Research Findings and Optimization

  • Studies indicate that the electron-withdrawing effect of the difluoro groups stabilizes intermediates and influences reactivity, requiring careful tuning of reaction times and temperatures to avoid decomposition.
  • Protecting group strategies are crucial for high purity; benzyl groups are often preferred for their stability and ease of removal.
  • The use of anhydrous solvents and inert atmosphere (argon or nitrogen) is essential throughout the synthesis to prevent hydrolysis or side reactions.
  • Analytical methods such as NMR, mass spectrometry, and chiral chromatography are employed at each step to ensure structural integrity and stereochemical fidelity.

Summary Table of Key Synthetic Steps

Synthetic Step Purpose Key Reagents Critical Parameters Outcome
Starting material preparation Provide chiral tetrahydrofuran core Protected sugar derivatives Purity and stereochemistry Chiral tetrahydrofuran precursor
Difluorination Introduce 3,3-difluoro groups DAST, Selectfluor Low temperature, anhydrous Difluorinated intermediate
Acetylation Add acetoxy group at 5-position Ac2O, pyridine Controlled stoichiometry 5-Acetoxy intermediate
Protection/deprotection Protect hydroxyl groups Benzyl bromide, TBDMS-Cl Mild conditions Protected intermediates
Esterification Form methyl benzoate ester Benzoyl chloride, DCC Mild temperature, dry solvent Final benzoate ester compound

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The acetoxy group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted esters or ethers.

Scientific Research Applications

Chemistry:

    Chiral Building Block: Used as a chiral building block in the synthesis of complex organic molecules.

    Catalysis: Potential use in catalytic asymmetric synthesis.

Biology:

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its unique structure.

Medicine:

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals.

Industry:

    Material Science:

Mechanism of Action

The mechanism of action of ((2R,4S)-5-Acetoxy-3,3-difluoro-4-hydroxytetrahydrofuran-2-YL)methyl benzoate involves its interaction with specific molecular targets. The compound’s unique stereochemistry allows it to fit into active sites of enzymes or receptors, potentially inhibiting their activity. The pathways involved may include inhibition of enzyme catalysis or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight Substituents Key Features References
((2R,4S)-5-Acetoxy-3,3-difluoro-4-hydroxytetrahydrofuran-2-yl)methyl benzoate C₁₅H₁₅F₂O₆ 326.28 3,3-difluoro, 4-OH, 5-acetoxy, 2-methyl benzoate High stereochemical complexity; dual fluorine substitution enhances electronegativity -
((2R,3S,4S,5S)-3-fluoro-4-hydroxy-5-methoxytetrahydrofuran-2-yl)methyl benzoate (CAS 237410-13-8) C₁₃H₁₅FO₅ 270.26 3-F, 4-OH, 5-OCH₃ Methoxy group increases hydrophobicity; reduced steric hindrance compared to acetoxy
((2R,3R,4S,5R)-3-(Benzoyloxy)-5-bromo-4-fluorotetrahydrofuran-2-yl)methyl benzoate (CAS 97614-44-3) C₂₀H₁₇BrFO₅ 436.25 4-F, 5-Br, 3-benzoyloxy Bromine adds steric bulk; dual ester groups may influence reactivity
((2R,3R,4S,5R)-5-(6-chloro-9H-purin-9-yl)-4-fluorotetrahydrofuran-2-yl)methyl benzoate (CAS 135473-15-3) C₂₄H₁₈ClFN₄O₅ 496.87 4-F, 6-Cl-purine, 3-benzoyloxy Purine moiety suggests potential antiviral/anticancer applications; chloro substituent enhances stability
((2R,3R,4R,5S)-3-(benzoyloxy)-5-chloro-4-fluoro-4-methyltetrahydrofuran-2-yl)methyl benzoate (CAS 1500076-79-8) C₂₀H₁₈ClFO₅ 392.81 4-F, 5-Cl, 4-CH₃ Methyl group introduces steric effects; chloro substituent may alter metabolic pathways

Substituent Effects

  • In the target compound, 3,3-difluoro substitution may increase ring rigidity and metabolic stability compared to mono-fluoro analogs .
  • Ester Groups :

    • Benzoate vs. Acetoxy : The target compound’s methyl benzoate group () offers greater lipophilicity than simpler acetates, influencing membrane permeability. In contrast, methoxy groups () reduce hydrolytic susceptibility .

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